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Compound of Interest

Compound Name: 5-lodopenta-2,4-dienal

Cat. No.: B15162109

An In-depth Technical Guide to 5-lodopenta-2,4-
dienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-lodopenta-2,4-dienal is a halogenated a,B3-unsaturated aldehyde. While specific research on
this compound is limited, its structural features suggest potential for significant biological
activity. As an a,B-unsaturated aldehyde, it is a potential Michael acceptor, capable of forming
covalent bonds with biological nucleophiles. This reactivity is a cornerstone of the mechanism
of action for several therapeutic agents. The presence of an iodine atom may further modulate
its chemical reactivity and pharmacokinetic properties. This document provides a
comprehensive overview of the known properties of 5-lodopenta-2,4-dienal, a proposed
synthetic pathway, and an exploration of its potential biological significance in the context of
drug discovery and development.

Chemical and Physical Properties

While a specific CAS number for (2E,4Z)-5-iodopenta-2,4-dienal is not readily available in
common chemical databases, its molecular formula and other computed properties have been
determined.[1] The absence of a CAS number may indicate that this is a novel or infrequently
synthesized compound.
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Table 1: Physicochemical Properties of (2E,4Z)-5-lodopenta-2,4-dienal

Property Value Source
Molecular Formula CsHsIO PubChem[1]
IUPAC Name (2E,42)-5-iodopenta-2,4-dienal  PubChem[1]
PubChem CID 21626167 PubChem[1]
Molecular Weight 208.00 g/mol PubChem[1]
Monoisotopic Mass 207.93851 Da PubChem[1]
XLogP3 15 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 2 PubChem[1]

Spectroscopic Data

Spectroscopic data for (2E,4Z)-5-iodopenta-2,4-dienal is available through public repositories,

providing insight into its structural confirmation.

Table 2: Spectroscopic Data for (2E,4Z)-5-lodopenta-2,4-dienal

Spectrum Type Description Source

13C NMR Data available. SpectraBase
GC-MS Data available. SpectraBase
R Vapor phase IR spectrum SpectraBase

available.

Proposed Synthesis
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A specific, experimentally validated synthesis for 5-lodopenta-2,4-dienal is not documented in
the readily available scientific literature. However, a plausible synthetic route can be proposed
based on established organic chemistry reactions. The following multi-step synthesis is a
hypothetical pathway.

Experimental Protocol (Proposed)

Step 1: Synthesis of a Terminal Alkyne from a Suitable Aldehyde via Corey-Fuchs Reaction

» To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add
carbon tetrabromide (1.0 eq.) portion-wise.

e Stir the resulting mixture at 0 °C for 30 minutes.

e Add the starting aldehyde (e.g., a protected 3-hydroxypropenal, 1.0 eq.) to the reaction
mixture and stir for 1-2 hours at room temperature.

o Upon completion (monitored by TLC), quench the reaction with water and extract the product
with dichloromethane.

 Purify the resulting dibromo-alkene by column chromatography.
 Dissolve the purified dibromo-alkene in anhydrous THF and cool to -78 °C.

¢ Add n-butyllithium (2.2 eq.) dropwise and stir the mixture for 1 hour at -78 °C, then allow it to
warm to room temperature overnight.

¢ Quench the reaction with saturated aqueous ammonium chloride and extract the terminal
alkyne product.

Step 2: Sonogashira Coupling of the Terminal Alkyne with a Vinyl lodide

e To a solution of the terminal alkyne (1.0 eq.) and a suitable vinyl iodide (e.g., iodoethylene,
1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPhs)a,
0.05 eq.) and a copper(l) co-catalyst (e.g., Cul, 0.1 eq.).

e Add a base (e.qg., triethylamine or diisopropylethylamine, 2.0 eq.) to the mixture.
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« Stir the reaction under an inert atmosphere at room temperature until completion (monitored
by TLC or GC-MS).

» Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the resulting
enyne product by column chromatography.

Step 3: Conversion of the Terminal Alcohol to the Aldehyde

If a protected alcohol was used, deprotect it using appropriate conditions.

Dissolve the resulting alcohol in dichloromethane.

Add an oxidizing agent (e.g., Dess-Martin periodinane or pyridinium chlorochromate) and stir
at room temperature until the oxidation is complete.

Quench the reaction and purify the crude product to yield 5-lodopenta-2,4-dienal.
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Caption: Proposed synthetic workflow for 5-lodopenta-2,4-dienal.

Potential Biological Activity and Applications in
Drug Development

While no specific biological studies on 5-lodopenta-2,4-dienal have been found, its chemical
structure as an a,-unsaturated aldehyde allows for informed predictions about its potential
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biological activities and applications.

Michael Acceptor Activity

a,B-Unsaturated aldehydes are electrophilic compounds that can react with nucleophiles via a
Michael addition reaction.[2] In a biological context, the thiol groups of cysteine residues in
proteins and glutathione are potent nucleophiles that can form covalent adducts with such
compounds.[3] This covalent modification can alter the function of proteins and deplete cellular

Protein Thiol (Cysteine)
(Nucleophile)

Click to download full resolution via product page

antioxidant stores.

Caption: Michael addition of 5-lodopenta-2,4-dienal with a protein thiol.

Potential Modulation of the NRF2 Signaling Pathway

The Keapl-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Keapl
contains reactive cysteine residues that act as sensors for electrophilic stress. Covalent
modification of these cysteines by electrophiles, such as a,B3-unsaturated aldehydes, leads to
the stabilization and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2
induces the expression of a battery of antioxidant and cytoprotective genes. This mechanism
suggests that 5-lodopenta-2,4-dienal could be an activator of the NRF2 pathway, a
therapeutic strategy being explored for diseases associated with oxidative stress.
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Caption: Potential activation of the NRF2 pathway by 5-lodopenta-2,4-dienal.

Conclusion

5-lodopenta-2,4-dienal is a molecule with the potential for interesting biological activity due to
its a,B-unsaturated aldehyde moiety and iodine substitution. While specific experimental data
for this compound is scarce, this guide provides a foundation for its further investigation. The
proposed synthetic route offers a starting point for its chemical synthesis, and the predicted
biological activities highlight its potential as a tool for probing cellular signaling pathways or as
a lead compound in drug discovery programs, particularly those targeting oxidative stress-
related diseases. Further research is warranted to synthesize and characterize this compound
and to validate its predicted biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CAS number and molecular formula of 5-lodopenta-2,4-
dienal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15162109#cas-number-and-molecular-formula-of-5-
iodopenta-2-4-dienal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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